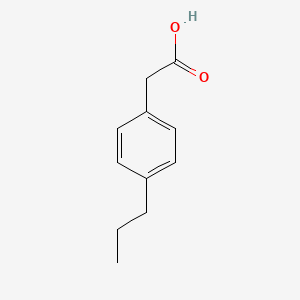

2-(4-propylphenyl)acetic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-propylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-3-9-4-6-10(7-5-9)8-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMLOXDIFVZRNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398081 | |

| Record name | 4-n-propylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26114-12-5 | |

| Record name | 4-n-propylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(4-propylphenyl)acetic Acid

An in-depth technical guide by a Senior Application Scientist

Abstract: This guide provides a detailed exploration of the synthetic pathways leading to 2-(4-propylphenyl)acetic acid, a valuable arylacetic acid derivative. Structurally analogous to widely used non-steroidal anti-inflammatory drugs (NSAIDs) of the "profen" class, this compound serves as a key building block in medicinal chemistry and materials science.[1] This document is intended for researchers, chemists, and drug development professionals, offering a deep dive into the core chemical strategies, mechanistic underpinnings, and practical execution of its synthesis. We will focus on two robust and illustrative pathways: a classical approach via the Willgerodt-Kindler reaction and a modern alternative employing palladium-catalyzed cross-coupling. Each method is presented with detailed, step-by-step protocols, comparative analysis, and field-proven insights to ensure scientific integrity and reproducibility.

Part 1: Introduction and Strategic Overview

This compound (CAS No: 26114-12-5) is an organic compound featuring a phenylacetic acid core substituted with a propyl group at the para position.[2][3] Its structure is of significant interest due to its relationship with the 2-arylpropionic acid family (profens), a major class of NSAIDs that includes ibuprofen and naproxen.[1][4] Understanding its synthesis provides a model for the preparation of a wide range of pharmacologically relevant molecules.

Retrosynthetic Analysis

A logical approach to designing the synthesis begins with a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available precursors. This analysis reveals two primary bond disconnections (C-C bonds) that form the basis of our selected pathways.

Caption: Retrosynthetic analysis of this compound.

Part 2: Pathway 1 - The Willgerodt-Kindler Reaction Route

This classical pathway is a powerful method for converting aryl alkyl ketones into terminal carboxylic acids or their derivatives.[5][6] It proceeds in two main stages: (1) Friedel-Crafts acylation to synthesize the key intermediate, 4-propylacetophenone, and (2) the Willgerodt-Kindler reaction followed by hydrolysis to yield the final product.

Stage 1: Synthesis of 4-Propylacetophenone via Friedel-Crafts Acylation

Rationale & Mechanism: The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds.[7] In this step, propylbenzene is acylated using acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The catalyst activates the acetyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich propylbenzene ring. The propyl group is an ortho-, para-director; however, the para-substituted product, 4-propylacetophenone, is overwhelmingly favored due to the steric hindrance at the ortho positions.

Experimental Protocol: 4-Propylacetophenone

-

Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl), add anhydrous aluminum chloride (16.0 g, 0.12 mol) and 50 mL of a dry, inert solvent like dichloromethane (DCM) or carbon disulfide. Cool the suspension to 0-5°C in an ice bath.

-

Reagent Addition: Slowly add a solution of propylbenzene (12.0 g, 0.10 mol) and acetyl chloride (8.6 g, 0.11 mol) in 20 mL of DCM from the dropping funnel over 30 minutes, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated HCl. This is a highly exothermic step and must be done in a fume hood with caution.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of DCM.

-

Purification: Combine the organic layers, wash with 5% sodium bicarbonate solution, then with brine, and finally dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure. The crude product, 4-propylacetophenone, can be purified by vacuum distillation.[8][9][10]

Stage 2: Willgerodt-Kindler Reaction and Hydrolysis

Rationale & Mechanism: The Willgerodt-Kindler reaction uniquely transforms an aryl alkyl ketone into a ω-arylalkanoic thioamide by reacting it with sulfur and a secondary amine, typically morpholine.[5][11] The reaction involves a complex mechanism where the carbonyl group appears to migrate to the terminal carbon of the alkyl chain.[12] The resulting thioamide is then readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This method is exceptionally useful for preparing arylacetic acids from readily available acetophenones.[11][13]

Workflow Diagram: Willgerodt-Kindler Pathway

Caption: Workflow for the synthesis via the Willgerodt-Kindler reaction.

Experimental Protocol: this compound

-

Thioamide Formation: In a round-bottom flask, combine 4-propylacetophenone (8.1 g, 0.05 mol), sulfur (3.2 g, 0.10 mol), and morpholine (8.7 g, 0.10 mol). Heat the mixture to reflux (approximately 130-140°C) for 4-6 hours.

-

Isolation of Thioamide (Optional): After cooling, the reaction mixture can be poured into ethanol to precipitate the thioamide, which can be recrystallized. However, for acid synthesis, direct hydrolysis is more efficient.

-

Hydrolysis: To the cooled reaction mixture, add a solution of sodium hydroxide (20 g, 0.50 mol) in 100 mL of water and 50 mL of ethanol. Heat the mixture to reflux for 10-12 hours until the evolution of ammonia ceases.

-

Workup: Cool the mixture and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether to remove any unreacted starting material or neutral byproducts.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 2. A precipitate of this compound will form.

-

Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry. The crude acid can be further purified by recrystallization from a suitable solvent system like hexane/ethyl acetate.

| Parameter | Stage 1: Friedel-Crafts | Stage 2: Willgerodt-Kindler & Hydrolysis |

| Key Reagents | Propylbenzene, Acetyl Chloride, AlCl₃ | 4-Propylacetophenone, Sulfur, Morpholine, NaOH |

| Solvent | Dichloromethane (DCM) | None (neat), then H₂O/Ethanol |

| Temperature | 0°C to Room Temp. | Reflux (130-140°C), then Reflux (100°C) |

| Typical Yield | 75-85% | 60-75% (over two steps) |

| Key Considerations | Anhydrous conditions critical. HCl gas evolution. | Strong odor. Performed in a well-ventilated hood. |

Part 3: Pathway 2 - Modern Synthesis via Suzuki Cross-Coupling

This approach leverages the power of modern organometallic chemistry, specifically the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[14] This pathway offers high functional group tolerance and often milder reaction conditions compared to classical methods. The core strategy is to form the C(sp²)-C(sp³) bond between the 4-propylphenyl moiety and an acetic acid synthon.

Rationale & Mechanism: The Suzuki coupling involves the reaction of an organoboron compound (e.g., a boronic acid) with an organohalide, catalyzed by a palladium(0) complex.[15][16] The catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) complex, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. For this synthesis, we couple a 4-propylphenylboronic acid with an α-haloacetate ester, followed by simple ester hydrolysis.

Workflow Diagram: Suzuki Cross-Coupling Pathway

Caption: Workflow for the synthesis via Suzuki cross-coupling.

Experimental Protocol: this compound

-

Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 4-propylphenylboronic acid (8.2 g, 0.05 mol), a palladium catalyst such as Pd(PPh₃)₄ (1.15 g, 1 mol%) or Pd(dppf)Cl₂ (0.37 g, 0.5 mol%), and a base such as potassium carbonate (13.8 g, 0.10 mol) or potassium phosphate (21.2 g, 0.10 mol).

-

Reagent Addition: Add a degassed solvent mixture, such as 100 mL of toluene/ethanol/water (4:1:1). Then, add ethyl bromoacetate (9.2 g, 0.055 mol) via syringe.

-

Reaction: Heat the reaction mixture to 80-90°C and stir for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with 100 mL of ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-propylphenyl)acetate.

-

Hydrolysis: Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water (3:1). Add lithium hydroxide (LiOH) (2.4 g, 0.10 mol) and stir at room temperature for 4-6 hours until the ester is fully consumed (monitored by TLC).

-

Purification: Remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether. Cool the aqueous layer in an ice bath and acidify with 1M HCl to a pH of 2. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

| Parameter | Stage 1: Suzuki Coupling | Stage 2: Hydrolysis |

| Key Reagents | 4-Propylphenylboronic Acid, Ethyl Bromoacetate, Pd Catalyst, Base | Ethyl 2-(4-propylphenyl)acetate, LiOH or NaOH |

| Solvent | Toluene/Ethanol/H₂O or Dioxane/H₂O | THF/H₂O |

| Temperature | 80-90°C | Room Temperature |

| Typical Yield | 70-90% | >95% |

| Key Considerations | Requires inert atmosphere. Catalyst can be expensive. | Straightforward and high-yielding. |

Part 4: Comparative Analysis and Conclusion

| Metric | Pathway 1: Willgerodt-Kindler | Pathway 2: Suzuki Coupling |

| Overall Yield | Moderate (45-65%) | High (65-85%) |

| Reagent Cost | Generally lower (bulk chemicals) | Higher (boronic acids, Pd catalysts) |

| Scalability | Well-established for industrial scale. | Can be challenging due to catalyst cost/removal. |

| Versatility | Specific for aryl alkyl ketones. | Highly versatile; wide functional group tolerance.[15] |

| Safety/Environment | Uses corrosive AlCl₃; odorous sulfur compounds. | Uses heavy metal catalyst; requires inert atmosphere. |

Both pathways presented are effective for the synthesis of this compound, each with distinct advantages. The Willgerodt-Kindler route represents a robust, classical approach that utilizes inexpensive starting materials and is well-suited for large-scale production where cost is a primary driver. Its main drawbacks are the harsh reaction conditions and the generation of odorous byproducts.

Conversely, the Suzuki cross-coupling pathway exemplifies a modern, versatile, and often higher-yielding approach. Its mild conditions and exceptional tolerance for various functional groups make it a preferred method in medicinal chemistry and for the synthesis of complex analogs.[14][16] The primary limitations are the higher cost and sensitivity of the palladium catalysts.

The choice of synthetic route ultimately depends on the specific requirements of the project, including scale, budget, available equipment, and the need for analog synthesis. For academic research and the development of diverse compound libraries, the Suzuki coupling offers superior flexibility. For cost-effective, large-scale manufacturing, the classical Willgerodt-Kindler reaction remains a highly viable and proven option.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. This compound | 26114-12-5 [sigmaaldrich.com]

- 4. Ibuprofen - Wikipedia [en.wikipedia.org]

- 5. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 6. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 4-n-Propylacetophenone [webbook.nist.gov]

- 9. scbt.com [scbt.com]

- 10. p-Propylacetophenone | CAS#:2932-65-2 | Chemsrc [chemsrc.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. inventivapharma.com [inventivapharma.com]

- 15. audreyli.com [audreyli.com]

- 16. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Situating 2-(4-propylphenyl)acetic acid in Medicinal Chemistry

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-propylphenyl)acetic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This compound belongs to the arylalkanoic acid class of molecules, a chemical family that includes many widely recognized nonsteroidal anti-inflammatory drugs (NSAIDs).[1] Its structure, featuring a propyl-substituted aromatic ring linked to a carboxylic acid moiety, provides a crucial balance between lipophilicity and polarity. This configuration is fundamental to its interaction with biological targets and makes it a valuable scaffold in medicinal chemistry.[] While not an active pharmaceutical ingredient (API) in its own right, its structural similarity to drugs like Ibuprofen makes it a significant compound for study, either as a synthetic intermediate, a reference standard for impurities, or a foundational structure for the development of novel anti-inflammatory agents.[][3]

This guide offers a comprehensive examination of the core physicochemical properties of this compound. By elucidating its chemical identity, spectroscopic profile, and analytical characterization methodologies, we provide an essential resource for professionals engaged in drug discovery, process development, and quality control.

Chemical Identity and Core Physicochemical Characteristics

The fundamental identity of a compound is established by its unique identifiers and core physical properties. These data points are critical for everything from regulatory documentation to the design of downstream synthetic or analytical protocols.

Table 1: Key Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 26114-12-5 | [4][5] |

| Molecular Formula | C₁₁H₁₄O₂ | [4][6] |

| Molecular Weight | 178.23 g/mol | [4][6] |

| Appearance | White to off-white or yellow solid | [5] |

| Boiling Point | 304.0 ± 11.0 °C (Predicted) | [4][5] |

| Density | 1.072 ± 0.06 g/cm³ (Predicted) | [4][5] |

| pKa | 4.39 ± 0.10 (Predicted) | [4][5] |

| Storage | Room Temperature, Sealed in Dry Conditions | [4][5] |

The predicted pKa of approximately 4.39 is characteristic of a carboxylic acid attached to an alkylphenyl group, indicating it will exist predominantly in its deprotonated, carboxylate form at physiological pH.[4][5] The propyl group enhances the molecule's lipophilicity, a key factor influencing its solubility and potential for membrane permeability, which are critical parameters in drug development.[]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is the cornerstone of structural confirmation and purity assessment. The following sections detail the expected spectral characteristics of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides precise information about the hydrogen environments within the molecule. Based on published data for this compound in CDCl₃, the following signals are anticipated:[5]

-

δ 7.24-7.13 (m, 4H): This multiplet corresponds to the four protons on the disubstituted aromatic ring. The overlapping signals suggest a typical AA'BB' system for a 1,4-substituted benzene ring.

-

δ 3.16 (s, 2H): A singlet integrating to two protons, representing the methylene (-CH₂-) group of the acetic acid side chain.

-

δ 2.58 (t, J = 7.3 Hz, 2H): A triplet corresponding to the benzylic methylene (-CH₂-) protons of the propyl group, coupled to the adjacent methylene group.

-

δ 1.70-1.58 (m, 2H): A multiplet (sextet) for the central methylene (-CH₂-) protons of the propyl group, coupled to the two adjacent methyl and methylene groups.

-

δ 0.95 (t, J = 7.3 Hz, 3H): A triplet representing the terminal methyl (-CH₃) protons of the propyl group, coupled to the adjacent methylene group.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the key characteristic absorption bands would be:

-

~2500-3300 cm⁻¹ (broad): A very broad O-H stretching band, characteristic of the hydrogen-bonded carboxylic acid dimer.

-

~1700 cm⁻¹ (strong): A strong C=O stretching absorption from the carbonyl group of the carboxylic acid.

-

~2960-2850 cm⁻¹: C(sp³)-H stretching absorptions from the aliphatic propyl and acetic acid methylene groups.

-

~1610 and ~1510 cm⁻¹: C=C stretching absorptions within the aromatic ring.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would reveal the molecular weight and fragmentation patterns, which are crucial for confirming the structure.

-

Molecular Ion (M⁺): An expected peak at m/z = 178, corresponding to the molecular weight of the compound.

-

Key Fragments: Common fragmentation would involve the loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z = 133. Another significant fragmentation pathway is the benzylic cleavage to lose an ethyl group from the propyl chain, leading to a stable benzylic cation.

Analytical Methodologies and Protocols

For researchers in a drug development setting, robust analytical methods are essential for quality control, stability testing, and impurity profiling. The following protocols describe standard, self-validating systems for the analysis of this compound.

Protocol: Purity Determination by Reverse-Phase HPLC

Causality: Reverse-phase High-Performance Liquid Chromatography (HPLC) is the industry-standard method for assessing the purity of non-polar to moderately polar organic molecules. The C18 stationary phase provides a non-polar environment, and elution is achieved with a polar mobile phase. The aromatic ring in this compound provides a strong chromophore for UV detection, making this technique highly suitable and sensitive.

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and 25 mM Phosphate Buffer (pH adjusted to 3.5 with phosphoric acid) in a 38:62 (v/v) ratio.[7] Degas the mobile phase using sonication or vacuum filtration.

-

Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in the mobile phase to a final volume of 10.0 mL to create a 1 mg/mL stock solution. Further dilute as necessary for calibration.

-

Sample Preparation: Prepare the sample to be analyzed at a similar concentration to the standard using the mobile phase as the diluent.

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram (Area Percent method).

Caption: Workflow for purity analysis via HPLC.

Protocol: Assay Determination by Acid-Base Titration

Causality: Titration is a classic, robust quantitative method for determining the concentration of an acidic or basic substance. By reacting the carboxylic acid of this compound with a strong base of known concentration (e.g., NaOH), the exact amount of the analyte can be determined based on the stoichiometry of the neutralization reaction.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a standardized 0.1 M Sodium Hydroxide (NaOH) solution.

-

Select a suitable solvent system capable of dissolving the organic acid, such as a 1:1 mixture of ethanol and water.[8]

-

-

Sample Preparation: Accurately weigh approximately 150-200 mg of this compound into a 250 mL Erlenmeyer flask.

-

Dissolution: Add approximately 50 mL of the ethanol/water solvent system to the flask and swirl until the sample is completely dissolved.

-

Titration:

-

Add 2-3 drops of phenolphthalein indicator to the sample solution. The solution should remain colorless.

-

Titrate the solution with the standardized 0.1 M NaOH from a burette, swirling the flask continuously.

-

The endpoint is reached when the solution turns a faint, persistent pink color. Record the volume of NaOH added.

-

-

Calculation:

-

Calculate the moles of NaOH used (Moles = Molarity × Volume in Liters).

-

Since the reaction is 1:1, the moles of this compound are equal to the moles of NaOH.

-

Calculate the mass of the analyte (Mass = Moles × Molecular Weight of 178.23 g/mol ).

-

Determine the assay: Assay (%) = (Calculated Mass / Initial Weighed Mass) × 100.

-

Caption: Workflow for assay determination via titration.

Synthesis, Reactivity, and Applications

This compound is structurally related to 2-(4-alkylphenyl)propionic acids, a class of compounds often synthesized via a Friedel-Crafts reaction between an alkylbenzene and a propionylating agent, followed by further modifications.[9] The carboxylic acid group is the primary site of reactivity, readily undergoing esterification or amidation reactions. This reactivity is particularly relevant in drug development for the creation of prodrugs, which can improve solubility or modify pharmacokinetic profiles.[]

Its primary applications in research and development include:

-

Scaffold for NSAID Development: It serves as a core structure for designing novel NSAID analogs with potentially improved selectivity for COX enzymes or better side-effect profiles.[][10]

-

Pharmaceutical Intermediate: It can be used as a key building block in the multi-step synthesis of more complex APIs.[]

-

Reference Standard: It is utilized as a certified reference material for the identification and quantification of impurities in the production of related APIs like Ibuprofen.[3][11]

Safety and Handling

According to available safety data, this compound is classified as an irritant.[4][5]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

-

Storage: The compound should be stored at room temperature in a tightly sealed container in a dry, well-ventilated area.[4][5]

Conclusion

This compound is a well-defined organic molecule whose physicochemical properties make it a compound of significant interest to the pharmaceutical and chemical industries. Its defined spectroscopic signature allows for unambiguous identification, while its acidic nature lends itself to straightforward quantification by classical and modern analytical techniques. Understanding these core properties—from its molecular weight and pKa to its analytical behavior in HPLC and titration—is fundamental for any scientist utilizing this compound as a synthetic building block, a reference material, or a scaffold for future drug discovery efforts.

References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. 2-(4-n-Propylphenyl)propanoic Acid | LGC Standards [lgcstandards.com]

- 4. chembk.com [chembk.com]

- 5. 4-Propylphenylacetic acid | 26114-12-5 [chemicalbook.com]

- 6. This compound [chemicalbook.com]

- 7. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dual Role of 2,4-Dinitrophenyl Acetic Acid as Analyte and Indicator in Conventional Acid-Base Titration [article.sapub.org]

- 9. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. 2-(4-n-Propylphenyl)propionic Acid | CAS No: 3585-47-5 [aquigenbio.com]

Spectroscopic Data for 2-(4-Propylphenyl)acetic Acid: A Technical Guide

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of molecular structures is a cornerstone of innovation and quality control. 2-(4-Propylphenyl)acetic acid (CAS No. 26114-12-5) is a valuable organic intermediate, sharing a structural motif with several non-steroidal anti-inflammatory drugs (NSAIDs). Its utility in drug development and organic synthesis necessitates an unambiguous confirmation of its chemical identity and purity. This guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple presentation of data, offering insights into the experimental rationale and the interpretation of spectral features, thereby providing a self-validating framework for the analytical chemist.

Molecular Structure Overview

This compound is an aromatic carboxylic acid with the molecular formula C₁₁H₁₄O₂ and a molecular weight of approximately 178.23 g/mol .[1][2][3] The structural integrity of the molecule is confirmed by a suite of spectroscopic methods, each providing a unique piece of the structural puzzle.

To facilitate the discussion of the spectroscopic data, the protons and carbons in the molecule are systematically labeled as shown below. This labeling will be used throughout the guide to correlate spectral signals with specific atoms.

Caption: Labeled structure of this compound.

Part 1: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Experimental Rationale

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The experiment relies on the principle that protons in different chemical environments will resonate at different frequencies when placed in a strong magnetic field. For this analysis, deuterated chloroform (CDCl₃) is a standard solvent choice due to its excellent solubilizing properties for moderately polar organic compounds and its single, easily identifiable residual solvent peak. Tetramethylsilane (TMS) is used as an internal standard, providing a reference point at 0 ppm from which all other chemical shifts are measured.

Workflow for ¹H NMR Analysis

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

¹H NMR Spectrum Analysis

The experimental ¹H NMR spectrum of this compound in CDCl₃ displays a series of distinct signals that are fully consistent with its structure.

-

Aromatic Protons (H₂, H₃, H₅, H₆): The four protons on the benzene ring appear as a multiplet in the range of δ 7.13-7.24 ppm. The para-substitution pattern leads to an AA'BB' spin system, which often presents as two apparent doublets or a more complex multiplet, as observed here. The integration of this region corresponds to four protons.

-

Benzylic Protons (H₇): The two protons on the carbon adjacent to the aromatic ring (the benzylic position) appear as a sharp singlet at δ 3.16 ppm. The singlet nature of this peak is a key identifier; these protons have no adjacent proton neighbors, hence no spin-spin coupling is observed. Its chemical shift is downfield from typical alkyl protons due to the deshielding effect of the adjacent aromatic ring.

-

Propyl Protons (H₉): The two protons of the CH₂ group attached directly to the benzene ring appear as a triplet at δ 2.58 ppm with a coupling constant (J) of 7.3 Hz. The triplet pattern arises from coupling to the two neighboring H₁₀ protons.

-

Propyl Protons (H₁₀): The two protons of the central CH₂ group of the propyl chain are observed as a multiplet (specifically, a sextet) in the range of δ 1.58-1.70 ppm. This complex splitting pattern is due to coupling with both the two H₉ protons and the three H₁₁ protons.

-

Propyl Protons (H₁₁): The three protons of the terminal methyl group appear as a triplet at δ 0.95 ppm with a J value of 7.4 Hz. This signal is the most upfield, consistent with a terminal, saturated alkyl group, and the triplet pattern is due to coupling with the two adjacent H₁₀ protons.

-

Carboxylic Acid Proton (Hₐ): The acidic proton of the carboxyl group is typically observed as a broad singlet far downfield, often between 10-12 ppm. While not explicitly reported in the cited source, its presence would be expected and its chemical shift can be concentration-dependent.

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H₂/H₃/H₅/H₆ | 7.24 - 7.13 | Multiplet (m) | - | 4H | Aromatic CH |

| H₇ | 3.16 | Singlet (s) | - | 2H | Ar-CH₂ -COOH |

| H₉ | 2.58 | Triplet (t) | 7.3 | 2H | Ar-CH₂ -CH₂CH₃ |

| H₁₀ | 1.70 - 1.58 | Multiplet (m) | - | 2H | Ar-CH₂-CH₂ -CH₃ |

| H₁₁ | 0.95 | Triplet (t) | 7.4 | 3H | Ar-CH₂CH₂-CH₃ |

| Hₐ | Not Reported (Expected >10) | Broad Singlet (br s) | - | 1H | -COOH |

| Data sourced from ChemicalBook. |

Part 2: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Experimental Rationale

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. As the ¹³C isotope has a low natural abundance (~1.1%), spectra are typically acquired with proton decoupling. This technique collapses all ¹³C-¹H coupling, resulting in a spectrum where each unique carbon atom appears as a single, sharp line. The chemical shift of each carbon is highly dependent on its electronic environment.

Predicted ¹³C NMR Spectral Analysis

-

Carboxyl Carbon (C₈): The carbon of the carboxylic acid group is expected to be the most downfield signal, typically appearing in the range of 175-185 ppm for saturated aliphatic acids.[7]

-

Aromatic Carbons (C₁-C₆): Aromatic carbons generally resonate between 120-150 ppm.[8] Due to the para-substitution, the molecule has a plane of symmetry, resulting in four distinct aromatic carbon signals.

-

C₄ (ipso-propyl): The carbon attached to the propyl group (C₄) will be shifted downfield.

-

C₁ (ipso-acetic): The carbon bearing the acetic acid moiety (C₁) will also be shifted relative to benzene (128.5 ppm).

-

C₃/C₅: These two equivalent carbons will appear as a single peak.

-

C₂/C₆: These two equivalent carbons will also appear as a single peak, typically with a larger intensity due to the presence of two carbons.

-

-

Benzylic Carbon (C₇): The benzylic CH₂ carbon is expected around 40-45 ppm.

-

Propyl Carbons (C₉, C₁₀, C₁₁): The carbons of the n-propyl group will appear in the aliphatic region (10-40 ppm). C₉, being attached to the aromatic ring, will be the most downfield of the three, followed by C₁₀, and finally the terminal methyl carbon C₁₁ will be the most upfield.

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment |

| C₈ | ~178 | C OOH |

| C₄ | ~141 | ipso-C (attached to propyl) |

| C₁ | ~131 | ipso-C (attached to CH₂COOH) |

| C₂/C₆ | ~129 | Aromatic CH |

| C₃/C₅ | ~128 | Aromatic CH |

| C₇ | ~41 | Ar-C H₂-COOH |

| C₉ | ~38 | Ar-C H₂-CH₂CH₃ |

| C₁₀ | ~24 | Ar-CH₂-C H₂-CH₃ |

| C₁₁ | ~14 | Ar-CH₂CH₂-C H₃ |

| Predicted shifts are based on data from similar compounds and established substituent effects.[4][7] |

Part 3: Infrared (IR) Spectroscopy

Experimental Rationale

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification. A common method for solid samples is to disperse the compound in a potassium bromide (KBr) pellet, which is transparent to IR radiation.

While an experimental spectrum for the target molecule is not available, the spectrum of its isomer, 4-isopropylphenylacetic acid, from the NIST Chemistry WebBook provides an excellent proxy, as the key functional group absorptions will be nearly identical.[9]

IR Spectrum Analysis

The IR spectrum of a carboxylic acid is dominated by two very distinct features: the O-H stretch and the C=O stretch.

-

O-H Stretch (Carboxylic Acid): A very broad, strong absorption is expected in the region of 2500-3300 cm⁻¹. This extensive broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the solid state.[9][10] This band will overlap with the C-H stretching absorptions.

-

C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl and methylene groups appear just below 3000 cm⁻¹.[11] These sharp peaks are often seen superimposed on the broad O-H band.

-

C=O Stretch (Carbonyl): A very strong, sharp absorption is expected around 1700-1725 cm⁻¹ for a hydrogen-bonded carboxylic acid.[12] This is one of the most intense and reliable peaks in the IR spectrum.

-

C=C Stretches (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.[8]

-

C-O Stretch: A moderate absorption corresponding to the C-O single bond stretch is expected in the 1210-1320 cm⁻¹ region.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid (Dimer) |

| 3100 - 3000 | Medium, Sharp | C-H Stretch | Aromatic |

| 3000 - 2850 | Medium, Sharp | C-H Stretch | Aliphatic (Propyl, Methylene) |

| 1725 - 1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid (Dimer) |

| 1600 - 1450 | Medium to Weak | C=C Stretch | Aromatic Ring |

| 1320 - 1210 | Medium | C-O Stretch | Carboxylic Acid |

| Expected absorption ranges are based on standard IR correlation tables and data for analogous compounds.[9][11][13] |

Part 4: Mass Spectrometry (MS)

Experimental Rationale

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In Electron Ionization (EI) mass spectrometry, high-energy electrons bombard the sample, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum shows the molecular ion (M⁺˙), which corresponds to the molecular weight of the compound, and various fragment ions. The fragmentation pattern serves as a molecular fingerprint.

Mass Spectrum Analysis

For this compound (MW = 178.23), the mass spectrum would be expected to show the following key features, based on the known fragmentation patterns of phenylacetic acids and related structures.[14][15]

-

Molecular Ion (M⁺˙): A peak at m/z = 178 corresponding to the intact ionized molecule. The intensity of this peak may vary.

-

Loss of Carboxyl Group: A significant fragmentation pathway for carboxylic acids is the loss of the -COOH group (45 Da), which would lead to a fragment ion at m/z = 133 . This corresponds to the 4-propylbenzyl cation.

-

Benzylic Cleavage (Tropylium Ion): The most characteristic fragmentation for alkylbenzenes and related structures is cleavage at the benzylic position to form the highly stable tropylium ion. For this compound, this involves the loss of the -CH₂COOH radical (59 Da), resulting in a fragment at m/z = 119 . This is often a very prominent peak.

-

McLafferty Rearrangement: While less common for the acid itself, this rearrangement is a possibility. A more dominant fragmentation pathway, however, is the cleavage that leads to the formation of the tropylium ion structure. The base peak in the spectrum of many phenylacetic acid derivatives is often at m/z = 91 , corresponding to the C₇H₇⁺ tropylium ion, formed by subsequent fragmentation of larger ions.

Primary Fragmentation Pathways

Caption: Key fragmentation pathways for this compound in EI-MS.

| m/z Value | Proposed Fragment Structure | Neutral Loss |

| 178 | [C₁₁H₁₄O₂]⁺˙ | - (Molecular Ion) |

| 133 | [CH₃CH₂CH₂-C₆H₄-CH₂]⁺ | •COOH (45 Da) |

| 119 | [CH₃CH₂CH₂-C₇H₆]⁺ | •CH₂COOH (59 Da) |

| 91 | [C₇H₇]⁺ (Tropylium ion) | C₆H₅O₂ (from M) or C₃H₆ (from m/z 133) |

| Fragmentation patterns are predicted based on established principles of mass spectrometry.[14] |

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. ¹H NMR confirms the specific arrangement and connectivity of the propyl, phenyl, and acetic acid moieties. IR spectroscopy validates the presence of the key carboxylic acid functional group. Mass spectrometry confirms the molecular weight and reveals a fragmentation pattern consistent with the proposed structure, notably the formation of stable benzylic/tropylium-type cations. Together, these techniques form a robust analytical package that ensures the structural identity and integrity of the molecule, a critical requirement for its application in research and development.

References

- 1. This compound [chemicalbook.com]

- 2. Phenylacetic acid propyl ester [webbook.nist.gov]

- 3. Phenylacetic acid(103-82-2) 13C NMR [m.chemicalbook.com]

- 4. 4-Methylphenylacetic acid(622-47-9) 13C NMR spectrum [chemicalbook.com]

- 5. CASPRE [caspre.ca]

- 6. Visualizer loader [nmrdb.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. hmdb.ca [hmdb.ca]

- 9. 4-Isopropylphenylacetic acid [webbook.nist.gov]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 11. 4-Methoxyphenylacetic acid ethyl ester [webbook.nist.gov]

- 12. 4-Methoxyphenylacetic acid(104-01-8) IR Spectrum [chemicalbook.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the ¹H NMR of 2-(4-propylphenyl)acetic acid

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For researchers and professionals in drug development, mastering the interpretation of NMR spectra is fundamental to verifying chemical identity, assessing purity, and understanding molecular conformation. This guide provides an in-depth analysis of the Proton (¹H) NMR spectrum of 2-(4-propylphenyl)acetic acid, a compound structurally related to common non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen.[1][2] We will dissect the predicted spectrum based on first principles, outline a robust experimental protocol for data acquisition, and provide the rationale behind key instrumental parameters, thereby offering a comprehensive resource for its characterization.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the distinct, or chemically non-equivalent, proton environments within the this compound molecule. Due to the molecule's symmetry and electronic features, we can classify the 14 protons into six unique sets, as illustrated below.

References

An In-Depth Technical Guide to the Potential Biological Targets of 2-(4-propylphenyl)acetic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-propylphenyl)acetic acid is a molecule of significant interest due to its structural similarity to the well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs), the arylpropionic acids. As an analog and a known impurity in the synthesis of ibuprofen, its primary biological activity is presumed to be the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] However, the broader class of arylpropionic acid derivatives has been shown to exhibit a wide range of pharmacological effects, including anticancer and antibacterial activities, suggesting the existence of additional biological targets.[4] This guide provides a comprehensive framework for the systematic identification and validation of the biological targets of this compound, beginning with its expected interaction with COX isoforms and expanding to advanced methodologies for discovering novel protein interactions. We will detail robust experimental and computational workflows, offering both the theoretical basis and practical, step-by-step protocols essential for rigorous scientific investigation.

Introduction

This compound belongs to the arylpropionic acid family, a cornerstone of anti-inflammatory therapy.[5] Its structure, featuring a carboxylic acid moiety attached to a propyl-substituted phenyl ring, is analogous to that of ibuprofen (2-(4-isobutylphenyl)propionic acid). This structural relationship strongly implies that its principal mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[2]

While the inhibition of COX-1 and COX-2 is the most probable and well-supported hypothesis, a thorough investigation requires an unbiased approach that also considers potential off-targets. The diverse biological activities reported for arylpropionic acid derivatives, such as anticancer, antibacterial, and anticonvulsant effects, suggest that these compounds may interact with a broader range of proteins than just the COX isoforms.[6][7][8] Understanding this polypharmacology is critical for both elucidating the full therapeutic potential of this compound and for predicting potential side effects.

This technical guide is structured to provide a logical progression for target identification and validation. Part 1 focuses on the primary hypothesized targets, the COX enzymes, and details the experimental validation of this interaction. Part 2 introduces advanced strategies for the discovery of novel, or "off-target," interactions, including affinity-based proteomics and computational prediction. Finally, Part 3 describes essential validation techniques to confirm target engagement within a cellular context, ensuring that any identified interactions are biologically relevant.

Part 1: Primary Targets - Cyclooxygenase (COX) Isoforms

The foundational hypothesis for the biological activity of this compound is its interaction with the two primary isoforms of cyclooxygenase: COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9]

Mechanistic Rationale

The anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, which is inducibly expressed at sites of inflammation.[5] Conversely, the inhibition of the constitutively expressed COX-1 in tissues such as the gastrointestinal tract and kidneys is associated with common NSAID-related side effects.[5] The carboxylic acid group of arylpropionic acids is crucial for their interaction with the active site of COX enzymes, while the substituted phenyl ring contributes to binding affinity and selectivity.

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

Experimental Validation: In Vitro COX Inhibition Assay

To quantify the inhibitory potency of this compound against COX-1 and COX-2, a direct enzymatic assay is the gold standard. A common method involves measuring the production of prostaglandin E2 (PGE2) from arachidonic acid.[10] Commercial kits are widely available for this purpose.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay [11][12]

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided reaction buffer.

-

Prepare solutions of arachidonic acid (substrate) and heme (cofactor) as per the manufacturer's instructions.

-

-

Assay Setup:

-

In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme to each well.

-

For inhibitor wells, add serial dilutions of the this compound stock solution. For control wells (100% activity), add the solvent vehicle.

-

Pre-incubate the plate at 37°C for 10 minutes to allow the compound to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the arachidonic acid solution to all wells.

-

Incubate at 37°C for a defined period (e.g., 2 minutes).

-

Stop the reaction by adding a solution of stannous chloride.

-

-

Quantification of PGE2:

-

The concentration of PGE2 produced in each well is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) as per the kit protocol.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

-

Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Data Presentation: Comparative IC50 Values

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |

| This compound | Hypothetical Data | Hypothetical Data | Calculated |

| Ibuprofen | 13 | 370 | 28.5 |

| Celecoxib (COX-2 selective) | 15 | 0.004 | 0.00027 |

Note: Ibuprofen and Celecoxib values are for reference and may vary depending on assay conditions.

Part 2: Exploring Novel Biological Targets

While COX inhibition is the most probable mechanism of action, the diverse biological activities of arylpropionic acids warrant a broader search for additional targets.[4][13] Identifying these "off-targets" is crucial for a complete understanding of the compound's pharmacological profile.

Affinity-Based Target Identification

Affinity chromatography coupled with mass spectrometry (MS) is a powerful, unbiased method for identifying proteins that physically interact with a small molecule.[14][15][16][17] This technique involves immobilizing the compound of interest on a solid support to "pull down" its binding partners from a cell lysate.

Protocol: Affinity Chromatography-Mass Spectrometry

-

Synthesis of Affinity Resin:

-

The carboxylic acid group of this compound can be chemically coupled to an amine-functionalized resin (e.g., NHS-activated Sepharose) through amide bond formation. A linker may be incorporated to minimize steric hindrance.

-

-

Cell Lysate Preparation:

-

Culture a relevant cell line (e.g., a human cancer cell line if investigating anticancer effects) and harvest the cells.

-

Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.

-

Clarify the lysate by centrifugation to remove insoluble debris.

-

-

Affinity Pulldown:

-

Incubate the clarified cell lysate with the synthesized affinity resin.

-

As a negative control, incubate a separate aliquot of the lysate with an unfunctionalized "mock" resin.

-

Wash the resin extensively with buffer to remove non-specifically bound proteins.

-

-

Elution and Protein Identification:

-

Elute the specifically bound proteins from the resin. This can be achieved by changing the pH, increasing the salt concentration, or by competitive elution with an excess of free this compound.

-

Separate the eluted proteins by SDS-PAGE and visualize with a sensitive stain (e.g., silver stain or SYPRO Ruby).

-

Excise protein bands that are unique to the affinity resin lane and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

References

- 1. 2-(4-n-Propylphenyl)propanoic Acid | LGC Standards [lgcstandards.com]

- 2. CAS 3585-47-5: 2-(4-propylphenyl)propanoic acid [cymitquimica.com]

- 3. veeprho.com [veeprho.com]

- 4. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. ijpsr.com [ijpsr.com]

- 9. benchchem.com [benchchem.com]

- 10. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. New derivatives of aryl-propionic acid. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. brjac.com.br [brjac.com.br]

A Technical Guide to the Synthesis and Evaluation of 2-(4-propylphenyl)acetic Acid Derivatives as Potential Anti-Inflammatory Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the design, synthesis, and biological evaluation of derivatives of 2-(4-propylphenyl)acetic acid, a non-steroidal anti-inflammatory drug (NSAID) scaffold. Drawing upon established principles in medicinal chemistry and pharmacology, this document details the rationale and methodologies for creating novel analogues with potentially improved therapeutic profiles. We delve into the core structure-activity relationships (SAR) that govern the anti-inflammatory efficacy of this class of compounds, with a focus on their interaction with cyclooxygenase (COX) enzymes. This guide offers detailed experimental protocols for the synthesis of key derivatives and for the in vitro assessment of their COX inhibitory activity, equipping researchers with the foundational knowledge to explore this promising area of drug discovery.

Introduction: The Therapeutic Potential of 2-Arylpropionic Acids

The 2-arylpropionic acids, commonly known as "profens," are a cornerstone of anti-inflammatory therapy.[1][2] Ibuprofen, a prominent member of this class, is chemically known as 2-(4-isobutylphenyl)propionic acid and is widely used for its analgesic, antipyretic, and anti-inflammatory properties.[2][3] The therapeutic effects of these NSAIDs are primarily mediated by their inhibition of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins—key mediators of pain and inflammation.[2]

The COX enzyme exists in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastrointestinal mucosa.[2] In contrast, COX-2 is typically induced at sites of inflammation.[2] The gastrointestinal side effects associated with many traditional NSAIDs are largely attributed to the non-selective inhibition of both COX-1 and COX-2.[4] This has driven the development of selective COX-2 inhibitors to provide anti-inflammatory relief with a reduced risk of gastric complications.[5][6]

This compound, and its close analogue 2-(4-propylphenyl)propanoic acid, represent a valuable scaffold for the development of novel anti-inflammatory agents.[7] By systematically modifying the carboxylic acid moiety and other positions on the aromatic ring, it is possible to modulate the compound's potency, selectivity, and pharmacokinetic properties. This guide will explore the synthetic pathways to create ester and amide derivatives, the methodologies to evaluate their biological activity, and the underlying principles of their design.

Rationale for Derivatization: The Prodrug Approach

The carboxylic acid group is a critical pharmacophore for the COX inhibitory activity of 2-arylpropionic acids.[1] However, it is also a primary contributor to the gastrointestinal irritation associated with these drugs.[4] A common and effective strategy to mitigate this side effect is the development of prodrugs, where the carboxylic acid is temporarily masked, often as an ester or an amide.[1][4][8]

These prodrugs are designed to be inactive in their initial form, allowing them to pass through the stomach without causing local irritation.[4] Once absorbed into the bloodstream, they are metabolized by enzymes to release the active carboxylic acid, thereby exerting their therapeutic effect.[4][8] This approach not only has the potential to improve the safety profile but can also be used to modify the drug's pharmacokinetic properties, such as its absorption and duration of action.[4]

Synthesis of this compound Derivatives

The synthesis of ester and amide derivatives of this compound typically starts from the parent carboxylic acid, which is commercially available.[9][10] The general synthetic strategies are outlined below.

Esterification

Ester prodrugs can be synthesized by reacting this compound with an appropriate alcohol in the presence of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC).[11]

Caption: General workflow for the synthesis of ester derivatives.

Experimental Protocol: Synthesis of a Generic Ester Derivative [11]

-

Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane).

-

Add the desired alcohol (1-1.2 equivalents) to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same anhydrous solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with aqueous acid (e.g., 1N HCl) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the pure ester derivative.

Amidation

Amide derivatives are synthesized in a similar fashion, by reacting the parent acid with an amine.[1][12] A common method involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with the amine.

Caption: General workflow for the synthesis of amide derivatives.

Experimental Protocol: Synthesis of a Generic Amide Derivative [12]

-

Suspend this compound (1 equivalent) in an excess of thionyl chloride.

-

Reflux the mixture for 2-3 hours to form the acid chloride.

-

Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude acid chloride in a suitable anhydrous solvent (e.g., dichloromethane).

-

Cool the solution to 0°C and add the desired amine (1-1.2 equivalents) and a base (e.g., triethylamine, 1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water, aqueous acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to yield the pure amide derivative.

Biological Evaluation: Assessing Anti-Inflammatory Activity

The primary mechanism of action for this class of compounds is the inhibition of COX enzymes. Therefore, a crucial step in the evaluation of novel derivatives is to determine their in vitro inhibitory activity against both COX-1 and COX-2.

In Vitro Cyclooxygenase (COX) Inhibition Assay

A common method for assessing COX inhibition is a colorimetric or fluorometric assay that measures the peroxidase activity of the enzyme.[13] The COX enzyme catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a process that involves a peroxidase-mediated reduction step.[13] This peroxidase activity can be monitored using a chromogenic substrate, and the inhibition of color development is proportional to the inhibition of the COX enzyme.

Caption: Schematic of a COX inhibition assay.

Experimental Protocol: In Vitro COX Inhibition Assay [13]

-

Prepare solutions of the test compounds and reference standards (e.g., ibuprofen, celecoxib) at various concentrations.

-

In a 96-well plate, add the assay buffer, heme, and the COX-1 or COX-2 enzyme solution.

-

Add the test compound or reference standard to the appropriate wells.

-

Initiate the reaction by adding arachidonic acid (the substrate) and a chromogenic substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Determining COX-2 Selectivity

The selectivity index (SI) is a critical parameter for evaluating the potential of a novel NSAID to have a reduced risk of gastrointestinal side effects. It is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.[13]

SI = IC50 (COX-1) / IC50 (COX-2)

A higher SI value indicates greater selectivity for COX-2 over COX-1.

Structure-Activity Relationship (SAR) of 2-Arylpropionic Acid Derivatives

The biological activity of 2-arylpropionic acid derivatives is highly dependent on their chemical structure. While specific SAR studies on this compound derivatives are limited in the public domain, valuable insights can be drawn from the extensive research on its close analogue, ibuprofen (2-(4-isobutylphenyl)propionic acid).

| Compound/Derivative | R Group (at para position) | Modification | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Ibuprofen | Isobutyl | Parent Drug | ~15 | ~25 | ~0.6 | [1] |

| Amide Derivative (example) | Isobutyl | Amidation of COOH | >100 | 10-50 | >2 | [6] |

| Ester Derivative (example) | Isobutyl | Esterification of COOH | >100 | 5-20 | >5 | [6] |

From the available literature on ibuprofen and other 2-arylpropionic acids, several key SAR principles can be established:

-

The Carboxylic Acid Moiety: As previously mentioned, the free carboxylic acid is crucial for high-potency COX inhibition.[1] Its conversion to an ester or amide generally reduces the in vitro potency but can lead to a prodrug with an improved in vivo safety profile.[6]

-

The Alkyl Group at the Para Position: The nature of the alkyl group on the phenyl ring influences both potency and selectivity. The isobutyl group of ibuprofen is well-tolerated. It is anticipated that the propyl group of the title compound will also confer significant anti-inflammatory activity.

-

Stereochemistry: The 2-arylpropionic acids possess a chiral center at the alpha-position of the carboxylic acid. The (S)-enantiomer is generally the more active COX inhibitor.[3]

Conclusion and Future Directions

This compound and its derivatives represent a promising avenue for the development of novel anti-inflammatory agents. The established synthetic routes for creating ester and amide prodrugs, coupled with reliable in vitro assays for assessing COX inhibition, provide a solid framework for further research. The key to advancing this field lies in the systematic exploration of the structure-activity relationships, with the goal of identifying derivatives that exhibit a favorable balance of high potency against COX-2 and low activity against COX-1. Such compounds could offer significant therapeutic advantages over existing NSAIDs, providing effective anti-inflammatory relief with an improved safety profile. Future work should focus on the synthesis and evaluation of a diverse library of this compound derivatives to build a comprehensive SAR and identify lead candidates for further preclinical development.

References

- 1. Synthesis of some 2-arylpropionic acid amides as prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Prodrugs of NSAIDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS 3585-47-5: 2-(4-propylphenyl)propanoic acid [cymitquimica.com]

- 8. Synthesis and Biological Evaluation of Mutual Prodrugs of Carboxylic Group Containing Some Non-Steroidal Anti-Inflammatory Drugs and Propyphenazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prodrugs of NSAIDs: A Review [ouci.dntb.gov.ua]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis, biological evaluation, and comparative Cox1 and Cox2 docking of p-substituted benzylidenamino phenyl esters of ibuprofenic and mefenamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, antitumour activities and molecular docking of thiocarboxylic acid ester-based NSAID scaffolds: COX-2 inhibition and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 2-(4-propylphenyl)acetic Acid in Organic Solvents: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-propylphenyl)acetic acid, a key intermediate and member of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). solubility is a critical physicochemical parameter that profoundly influences bioavailability, formulation strategies, and the ultimate therapeutic efficacy of active pharmaceutical ingredients (APIs). While specific quantitative solubility data for this compound is not extensively published, this guide synthesizes fundamental principles of solubility, proven experimental methodologies, and comparative data from structurally analogous compounds to provide researchers, scientists, and drug development professionals with a robust framework for understanding and predicting its behavior in various organic solvents. The document details the theoretical underpinnings of solubility for substituted phenylacetic acids, provides a step-by-step experimental protocol for accurate solubility determination, and discusses the expected solubility trends based on solvent polarity and solute-solvent interactions.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The therapeutic success of any orally administered drug is contingent upon its ability to dissolve in the gastrointestinal fluids and be absorbed into the systemic circulation. For many active pharmaceutical ingredients (APIs), particularly those belonging to the Biopharmaceutical Classification System (BCS) Class II, poor aqueous solubility is a major impediment to achieving desired therapeutic outcomes.[1] this compound, as a member of the "profen" family of NSAIDs, is anticipated to exhibit such solubility challenges.

Understanding the solubility of an API in a range of organic solvents is paramount during various stages of drug development. This knowledge is crucial for:

-

Crystallization and Purification: Selecting appropriate solvents is essential for obtaining the desired polymorphic form of the API with high purity.

-

Formulation Development: The choice of excipients and the design of the final dosage form are heavily influenced by the API's solubility.[2]

-

Analytical Method Development: Solubility data is necessary for developing accurate and robust analytical methods for quality control.

-

Predicting in vivo Performance: Solubility in biorelevant media, which often contain organic components, can provide insights into the potential bioavailability of the drug.

This guide will delve into the theoretical and practical aspects of determining the solubility of this compound in organic solvents, providing a predictive and methodological resource for researchers.

Theoretical Framework: Factors Governing the Solubility of Substituted Phenylacetic Acids

The solubility of a solid in a liquid is a thermodynamic equilibrium process, and the extent of dissolution is governed by the free energy change of the system. For a solute to dissolve, the energy released from the interaction between the solute and solvent molecules must overcome the lattice energy of the solid solute and the cohesive forces between the solvent molecules.[3]

The molecular structure of this compound, featuring a nonpolar propylphenyl group and a polar carboxylic acid moiety, dictates its solubility behavior. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4]

-

The Hydrophobic Propylphenyl Group: The aromatic ring and the propyl chain contribute to the molecule's nonpolar character. This portion of the molecule will interact favorably with nonpolar or weakly polar organic solvents through van der Waals forces.

-

The Hydrophilic Carboxylic Acid Group: The carboxylic acid functional group is capable of forming strong hydrogen bonds. This allows for favorable interactions with polar, protic solvents like alcohols.

The interplay between these two structural features will determine the overall solubility in a given solvent.

Expected Solubility Profile of this compound

While specific quantitative data for this compound is scarce, we can infer its likely solubility behavior by examining structurally similar compounds such as phenylacetic acid and ibuprofen. A study on the solubility of these compounds in various pure solvents provides a valuable comparative framework.[5][6][7][8]

Based on these analogous compounds, the solubility of this compound is expected to be:

-

High in polar protic solvents like methanol and ethanol , due to the strong hydrogen bonding interactions between the carboxylic acid group and the hydroxyl group of the alcohols.

-

High in polar aprotic solvents like acetone , which can act as a hydrogen bond acceptor.

-

Moderate to low in nonpolar solvents such as toluene and chloroform . While the propylphenyl group will have favorable interactions with these solvents, the polar carboxylic acid group will be less solvated.

-

Slightly soluble is a qualitative descriptor found for the closely related (2RS)-2-(4-N-PROPYLPHENYL)PROPANOIC ACID in chloroform, ethyl acetate, and methanol , suggesting that even in polar organic solvents, the solubility may not be exceedingly high.[9][10]

The following table presents solubility data for phenylacetic acid and ibuprofen, which can serve as a predictive guide for this compound.

| Solvent | Phenylacetic Acid Solubility ( g/100g solvent) at 20°C[6] | Ibuprofen Solubility (mole fraction) at 20°C[6] | Expected Solubility of this compound |

| Methanol | 215.1 | 0.231 | High |

| Ethanol | 200.4 | 0.178 | High |

| 2-Propanol | 165.7 | 0.136 | High |

| Acetone | 213.6 | 0.311 | High |

| Ethyl Acetate | 114.2 | 0.252 | Moderate to High |

| Chloroform | 33.1 | 0.113 | Low to Moderate |

| Toluene | 41.5 | 0.052 | Low |

Experimental Determination of Solubility: A Validated Protocol

Accurate determination of solubility requires a robust and well-controlled experimental methodology. The isothermal shake-flask method is a widely accepted and reliable technique for measuring equilibrium solubility.[11]

Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Caption: Isothermal shake-flask method workflow.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, screw-cap glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Prepare each solvent system in triplicate to ensure the reliability of the results.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath maintained at the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by analyzing samples at different time points until the concentration of the dissolved solute remains constant.

-

-

Sample Separation and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle.

-

Separate the solid and liquid phases by centrifugation or filtration. If using filtration, ensure the filter material does not adsorb the solute.

-

Carefully withdraw a precise aliquot of the clear, saturated supernatant.

-

-

Quantification:

-

Accurately dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of this compound.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL), moles per liter (mol/L), or as a mole fraction.

-

Conclusion

References

- 1. Amorphisation of Free Acid Ibuprofen and Other Profens in Mixtures with Nanocellulose: Dry Powder Formulation Strategy for Enhanced Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 3585-47-5: 2-(4-propylphenyl)propanoic acid [cymitquimica.com]

- 3. This compound | 26114-12-5 [sigmaaldrich.com]

- 4. This compound [chemicalbook.com]

- 5. Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pure.ul.ie [pure.ul.ie]

- 8. researchgate.net [researchgate.net]

- 9. (2RS)-2-(4-N-PROPYLPHENYL)PROPANOIC ACID CAS#: 3585-47-5 [m.chemicalbook.com]

- 10. (2RS)-2-(4-N-PROPYLPHENYL)PROPANOIC ACID | 3585-47-5 [chemicalbook.com]

- 11. solubilityofthings.com [solubilityofthings.com]

Introduction: Situating 2-(4-propylphenyl)acetic acid in Medicinal Chemistry

An In-depth Technical Guide to the Molecular Structure of 2-(4-propylphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This compound belongs to the arylalkanoic acid class of molecules, a scaffold of significant interest in medicinal chemistry. Its structure is closely related to the profen family of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (2-(4-isobutylphenyl)propanoic acid).[1] Understanding the nuanced molecular characteristics of compounds like this compound is crucial for professionals engaged in drug discovery, as subtle structural modifications can profoundly impact pharmacological activity, metabolic stability, and toxicological profiles.

This guide provides a detailed examination of the molecular structure of this compound, moving beyond basic identification to explore its synthesis, analytical characterization, and physicochemical properties. The objective is to equip researchers with the foundational knowledge and practical insights necessary for its application in a laboratory setting, whether as a reference standard, a synthetic precursor, or a subject of novel therapeutic investigation.

Core Molecular Structure and Physicochemical Profile

The structural foundation of this compound consists of a central benzene ring functionalized with two key substituents: a propyl group and an acetic acid moiety. The "4-" designation in its IUPAC name indicates a para substitution pattern, meaning these two groups are positioned directly opposite each other on the aromatic ring. This arrangement is critical as it dictates the molecule's overall geometry, polarity, and potential for intermolecular interactions.

The molecule's identity is unambiguously defined by the following identifiers:

A summary of its key computed and experimental properties provides insight into its behavior in various chemical environments.

| Property | Value | Source |

| Molecular Weight | 178.23 g/mol | [2][4] |

| Density (Predicted) | 1.072 ± 0.06 g/cm³ | [4] |

| Boiling Point (Predicted) | 304.0 ± 11.0 °C | [4] |

| pKa (Predicted) | 4.39 ± 0.10 | [4] |

| Physical Form | White to Yellow Solid | [2] |

| Storage Temperature | Room Temperature | [2][4] |

Synthesis Strategy: A Mechanistic Approach

The synthesis of 2-(4-alkylphenyl)acetic acids and their propanoic acid analogues often employs established organic chemistry reactions. A common and logical pathway involves a Friedel-Crafts reaction to construct the core alkylated benzene ring, followed by functional group manipulations to introduce the carboxylic acid moiety.[6] While specific protocols for this compound are proprietary, a generalized, mechanistically sound approach can be outlined.